Benzo-1,3-dioxol-5-ol acetate

Description

The exact mass of the compound Benzo-1,3-dioxol-5-ol acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo-1,3-dioxol-5-ol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo-1,3-dioxol-5-ol acetate including the price, delivery time, and more detailed information at info@benchchem.com.

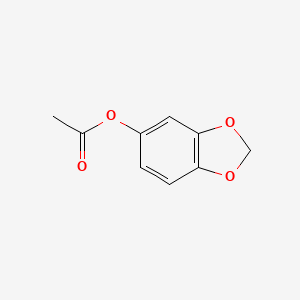

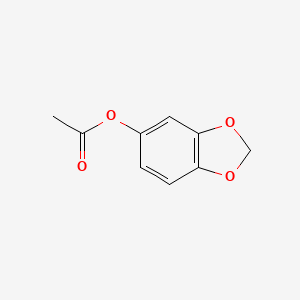

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJMUNKUQDDPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954323 | |

| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-58-9 | |

| Record name | 1,3-Benzodioxol-5-ol, 5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 326-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzo-1,3-dioxol-5-ol acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE56338MYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzo-1,3-dioxol-5-ol Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo-1,3-dioxol-5-ol acetate, a significant derivative of the naturally occurring compound sesamol.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry. It details a robust and efficient synthesis protocol, followed by a thorough characterization of the target molecule using modern analytical techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the process. All protocols are designed to be self-validating, and all claims are supported by authoritative references.

Introduction

Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate or 3,4-methylenedioxyphenyl acetate, is an important organic compound derived from sesamol. Sesamol itself is a natural phenolic compound found in sesame seeds and sesame oil, recognized for its antioxidant properties.[2] The acetylation of sesamol to form Benzo-1,3-dioxol-5-ol acetate is a common synthetic transformation that modifies its physicochemical properties, which can be advantageous in various applications, including its use as an intermediate in the synthesis of more complex molecules. This guide will focus on a reliable and reproducible method for its synthesis and provide a detailed analysis of its structural and spectroscopic properties.

Synthesis of Benzo-1,3-dioxol-5-ol Acetate

The synthesis of Benzo-1,3-dioxol-5-ol acetate is most effectively achieved through the acetylation of its precursor, Benzo-1,3-dioxol-5-ol (sesamol). This reaction involves the esterification of the phenolic hydroxyl group of sesamol. While other methods, such as the Baeyer-Villiger oxidation of piperonal, have been described, the direct acetylation of sesamol is generally more straightforward and high-yielding.[3]

Reaction Principle: Acetylation of a Phenol

The selected synthesis route is the O-acetylation of sesamol using acetic anhydride with pyridine as a basic catalyst. This is a classic and highly efficient method for the acetylation of phenols.

Mechanism Rationale: The phenolic proton of sesamol is weakly acidic. Pyridine, a mild base, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This nucleophilic acyl substitution results in the formation of the desired ester, Benzo-1,3-dioxol-5-ol acetate, and an acetate anion. The acetate anion is subsequently protonated by the pyridinium ion formed in the initial step, regenerating pyridine.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials:

-

Benzo-1,3-dioxol-5-ol (Sesamol)

-

Acetic Anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Methanol (MeOH), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Benzo-1,3-dioxol-5-ol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of sesamol).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sesamol) is completely consumed.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of anhydrous methanol to consume any excess acetic anhydride.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene on a rotary evaporator to remove the majority of the pyridine.

-

Dilute the residue with dichloromethane (or ethyl acetate).

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzo-1,3-dioxol-5-ol acetate.

Characterization of Benzo-1,3-dioxol-5-ol Acetate

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data provides a benchmark for the successful synthesis of Benzo-1,3-dioxol-5-ol acetate.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Benzo-1,3-dioxol-5-ol acetate.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Appearance | Solid | |

| CAS Number | 326-58-9 | [4] |

| IUPAC Name | 1,3-benzodioxol-5-yl acetate | [4] |

Spectroscopic Data

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about the molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For comparison, the ¹H NMR spectrum of the starting material, sesamol, is readily available.[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum of Benzo-1,3-dioxol-5-ol acetate is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, and the acetyl methyl protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of the starting material, sesamol, is also available for comparison.[5] The product spectrum will show a new carbonyl signal from the acetate group and shifts in the aromatic region consistent with the esterification of the phenolic hydroxyl group.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzo-1,3-dioxol-5-ol acetate will exhibit characteristic absorption bands. A vapor phase IR spectrum is available in public databases.[4]

Expected Key IR Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1760-1740 cm⁻¹. This is a key indicator of the successful acetylation.

-

C-O Stretch (Ester): Strong bands are expected in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (from the methyl group): Absorptions just below 3000 cm⁻¹.

-

Absence of O-H Stretch: The disappearance of the broad O-H stretching band from the starting material (sesamol), typically found around 3500-3200 cm⁻¹, is a strong confirmation of the reaction's completion.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. A GC-MS spectrum is available in public databases.[4]

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of Benzo-1,3-dioxol-5-ol acetate.

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO) or the ketene (CH₂=C=O) from the molecular ion.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Benzo-1,3-dioxol-5-ol acetate.

Caption: Workflow for the synthesis of Benzo-1,3-dioxol-5-ol acetate.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of Benzo-1,3-dioxol-5-ol acetate via the acetylation of sesamol. The provided experimental protocol is robust and includes a comprehensive work-up and purification procedure. Furthermore, the guide has outlined the key analytical techniques and expected data for the thorough characterization of the final product, ensuring that researchers can confidently verify the identity and purity of their synthesized material. The information presented herein is grounded in established chemical principles and supported by available scientific literature, providing a valuable resource for the scientific community.

References

-

O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). 2021. Available at: [Link]

-

Synthesis of Several 3,4-Methylenedioxyphenyl Derivatives as Inhibitors for Metamorphosis of Silkworm Larvae. J-Stage. Available at: [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available at: [Link]

-

The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. OPUS at UTS. 2020. Available at: [Link]

-

How can I get acetylation with acetic anhydride and prydine? ResearchGate. 2014. Available at: [Link]

-

Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. Available at: [Link]

-

Design, synthesis and antibacterial potential of 5-(benzo[d][3][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC - NIH. Available at: [Link]

-

Supporting Information. The Ivan Huc Group. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available at: [Link]

-

Benzo-1,3-dioxol-5-ol acetate | C9H8O4. PubChem. Available at: [Link]

-

Sesamol. SpectraBase. Available at: [Link]

-

(E)-1-(Benzo[d][3][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available at: [Link]

-

Alkylated Sesamol Derivatives as Potent Antioxidants. MDPI. Available at: [Link]

-

Synthesis and characterization of novel benzo[d][3][6]dioxole substituted organo selenium compounds. Indian Academy of Sciences. 2015. Available at: [Link]

- Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents. 2021.

-

Application of FTIR spectroscopy in determining sesamol in sesame seed oil. ResearchGate. 2003. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2016. Available at: [Link]

-

Spectroscopic Interrogation of the Acetylation Selectivity of Hardwood Biopolymers. ResearchGate. 2018. Available at: [Link]

-

Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. Available at: [Link]

-

Short Communication: A Novel Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) from Helional. ResearchGate. 2017. Available at: [Link]

-

Sesamol ameliorates hepatic lipid accumulation and oxidative stress in steatosis HepG2 cells via the PPAR signaling pathway. PubMed. 2021. Available at: [Link]

-

Spectroscopic study of acetylated kraft pulp fibers. ResearchGate. 2018. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]

- 4. Benzo-1,3-dioxol-5-ol acetate | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3058995A - Process for producing sesamol - Google Patents [patents.google.com]

"Benzo-1,3-dioxol-5-ol acetate" CAS number 326-58-9

An In-depth Technical Guide to Benzo-1,3-dioxol-5-ol acetate (CAS: 326-58-9)

Abstract

Benzo-1,3-dioxol-5-ol acetate, also known as Sesamol Acetate (CAS No. 326-58-9), is a derivative of sesamol, a naturally occurring phenolic compound found in sesame oil.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies, and potential applications. With the well-documented antioxidative and anti-inflammatory properties of its parent compound, sesamol, this acetate ester presents as a molecule of significant interest for further investigation in medicinal chemistry and materials science.[2] The document details established analytical techniques for characterization and outlines critical safety and handling protocols essential for laboratory and development environments.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. Benzo-1,3-dioxol-5-ol acetate is systematically identified through its chemical structure, nomenclature, and key physical constants.

Nomenclature and Structure

The compound is recognized by several synonyms, which is common for molecules with a history in both natural product chemistry and synthetic applications.[3]

-

Systematic IUPAC Name: 1,3-benzodioxol-5-yl acetate[4]

-

Common Synonyms: Sesamol Acetate, Benzo[d][3][4]dioxol-5-yl acetate[3][5]

-

Molecular Formula: C₉H₈O₄[4]

The core structure consists of a benzodioxole ring system with an acetate group ester-linked at the 5-position.

Caption: Chemical structure of Benzo-1,3-dioxol-5-ol acetate.

Physicochemical Data

The following table summarizes key computed and experimental properties. This data is crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | PubChem[4] |

| XLogP3 (Lipophilicity) | 1.3 | PubChem[4] |

| Appearance | Off-white to tan crystalline solid | Echemi[6] (for precursor) |

| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[3] |

| Shipping Conditions | Ambient | Pharmaffiliates[3] |

Synthesis and Manufacturing Workflow

The primary route for producing Benzo-1,3-dioxol-5-ol acetate is through the esterification of its precursor, Benzo-1,3-dioxol-5-ol (sesamol). Understanding this pathway is vital for process optimization and scale-up.

Synthesis of Precursor: Benzo-1,3-dioxol-5-ol (Sesamol)

Sesamol serves as the key starting material. One patented method involves the oxidation of 3,4-methylenedioxyacetophenone. This process uses hydrogen peroxide in a toluene and formic acid solution, followed by hydrolysis and neutralization to yield the target phenol.[7] This method is advantageous due to readily available raw materials and mild reaction conditions.[7]

Acetylation of Sesamol

The conversion of the phenolic hydroxyl group of sesamol to an acetate ester is a standard esterification reaction. This is typically achieved by reacting sesamol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine) or a solid acid catalyst. The causality behind this choice is the activation of the acetylating agent by the base, making it more susceptible to nucleophilic attack by the phenoxide ion of sesamol, which is also formed in the basic medium.

Caption: General workflow for the synthesis of Benzo-1,3-dioxol-5-ol acetate.

Experimental Protocol: Acetylation of Sesamol

This protocol is a self-validating system; successful synthesis can be confirmed at each stage through thin-layer chromatography (TLC) and finalized with spectroscopic analysis.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve sesamol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

Base Addition: Add a base catalyst, such as pyridine (1.2 eq), to the solution and cool the mixture in an ice bath (0°C). The base acts as a scavenger for the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

-

Acetylating Agent Addition: Slowly add the acetylating agent, acetyl chloride (1.1 eq), dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC. The disappearance of the sesamol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure Benzo-1,3-dioxol-5-ol acetate.

Applications and Biological Significance

While specific applications for Benzo-1,3-dioxol-5-ol acetate are not extensively documented, its structural relationship to sesamol and other benzodioxole derivatives provides a strong basis for its potential utility.

Current and Potential Applications

-

Pharmaceutical Reference Standard: The compound is used as a characterized standard for analytical purposes in pharmaceutical quality control.[5]

-

Synthetic Intermediate: It serves as a precursor in the synthesis of more complex molecules. For instance, it could be a useful intermediate for preparing antifungal agents.[8] The acetate group can act as a protecting group for the phenol or be modified in subsequent synthetic steps.

-

Agrochemical Research: A recent study designed and synthesized a series of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as potent auxin receptor agonists to promote root growth in crops.[9] This highlights the utility of the benzodioxole scaffold in developing new agrochemicals.

Biological Activity Context

The biological activity of the parent compound, sesamol (3,4-methylenedioxyphenol), is well-established. It exhibits potent antioxidative and anti-inflammatory properties.[2] Studies have shown that sesamol can protect against stress-related mucosal disease by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

The acetylation of sesamol to form Benzo-1,3-dioxol-5-ol acetate modifies its polarity and may alter its pharmacokinetic profile. This modification could:

-

Enhance Bioavailability: The increased lipophilicity might improve absorption and transport across biological membranes.

-

Act as a Prodrug: The acetate group could be hydrolyzed in vivo by esterase enzymes, releasing the active sesamol molecule at the target site. This strategy is often employed in drug development to improve drug delivery.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quantity of Benzo-1,3-dioxol-5-ol acetate. Standard techniques include chromatography and spectroscopy.[10][11]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity assessment and quantification.[11] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Detection is commonly performed using a UV detector, as the benzodioxole ring is a strong chromophore.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and purity analysis.[4] The mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern characteristic of the structure.[4]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[4] The spectrum of Benzo-1,3-dioxol-5-ol acetate would be expected to show a strong carbonyl (C=O) stretch from the acetate group around 1760 cm⁻¹ and C-O stretches associated with the ester and the dioxole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by showing the chemical environment of each proton and carbon atom in the molecule.

Protocol: Purity Analysis by HPLC

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Benzo-1,3-dioxol-5-ol acetate in a suitable diluent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Sample Preparation: Dissolve the sample to be tested in the same diluent to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm.

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

System Validation: The method's validity is confirmed by ensuring system suitability parameters, such as peak symmetry and resolution, are within acceptable limits.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protection

-

Potential Health Effects: Although a comprehensive toxicological profile is not available, related compounds can cause skin and eye irritation.[5][12] Inhalation of dust should be avoided.[5]

-

Personal Protective Equipment (PPE):

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash the affected area thoroughly with soap and water.[5]

-

Ingestion: Seek medical assistance. Gastric lavage may be considered.[5]

-

Inhalation: Move the individual to fresh air. Provide artificial respiration if necessary.[5]

Storage and Handling

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]

-

Handling: Handle in a well-ventilated area. Avoid dust formation.[5] Wear appropriate PPE.

-

Spills: In case of a spill, wear protective equipment, prevent dust formation, and sweep up the material. Provide adequate ventilation and wash the spill site after material pickup is complete.[5]

References

-

PubChem. (n.d.). Benzo-1,3-dioxol-5-ol acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). Sesamol Acetate - MSDS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 326-58-9 | Product Name : Sesamol Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Benzo-1,3-dioxole-5-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhou, L., He, Q., Liu, Z., Yang, C., & He, N. (2002). SYNTHESIS OF 1,3-BENZODIOXOLE-5-ACETIC ACID. Chemistry and Industry of Forest Products, 22(4), 80-82. Retrieved from [Link]

-

American Elements. (n.d.). Benzo[d][3][4]dioxol-5-yl acetate. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

-

MDPI. (2024). (E)-1-(Benzo[d][3][4]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(2), M1938. Retrieved from [Link]

- Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.

-

Progenta. (n.d.). Safety data sheet · Trade name: 326 UV-CareShield. Retrieved from [Link]

-

Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[3][4] dioxols. Retrieved from

-

Safety data sheet. (n.d.). Safety data sheet. Retrieved from [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). ResearchGate. Retrieved from [Link]

-

WebMD. (n.d.). Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

PubMed. (2013). Protective effect of 3,4-methylenedioxyphenol (sesamol) on stress-related mucosal disease in rats. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis of Several 3,4-Methylenedioxyphenyl Derivatives as Inhibitors for Metamorphosis of Silkworm Larvae. Retrieved from [Link]

-

MDPI. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(16), 3639. Retrieved from [Link]

-

United Art and Education. (n.d.). SAFETY DATA SHEET V 326 MEDIUM BLUE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]

-

ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis and antibacterial potential of 5-(benzo[d][3][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC. Retrieved from [Link]

-

MDPI. (2021). Phenolic Compounds and Biological Activity of Selected Mentha Species. Molecules, 26(6), 1533. Retrieved from [Link]

-

NIH. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

Sources

- 1. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Protective effect of 3,4-methylenedioxyphenol (sesamol) on stress-related mucosal disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benzo-1,3-dioxol-5-ol acetate | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kmpharma.in [kmpharma.in]

- 6. echemi.com [echemi.com]

- 7. CN111253361A - Preparation method of 3, 4-methylenedioxyphenol - Google Patents [patents.google.com]

- 8. benzo-1,3-dioxol-5-ol acetate | 326-58-9 [chemicalbook.com]

- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

"Benzo-1,3-dioxol-5-ol acetate" molecular structure and formula

An In-depth Technical Guide to Benzo-1,3-dioxol-5-ol acetate

Introduction

Benzo-1,3-dioxol-5-ol acetate, also known by its IUPAC name 1,3-benzodioxol-5-yl acetate, is an organic compound that belongs to the benzodioxole family.[1] The core structure consists of a benzene ring fused to a 1,3-dioxole ring, a feature found in numerous natural products and synthetic compounds of significant biological and commercial interest. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, tailored for professionals in chemical research and drug development. The benzodioxole moiety, often referred to as the methylenedioxy group, is a key pharmacophore in many bioactive molecules, making its derivatives valuable intermediates in medicinal chemistry.

Molecular Structure and Formula

The fundamental architecture of Benzo-1,3-dioxol-5-ol acetate is built upon the rigid, bicyclic 1,3-benzodioxole system. An acetate group is attached via an ester linkage to the 5-position of this ring system.

Key Structural Features:

The planarity of the benzodioxole ring system and the presence of the ester functional group are the primary determinants of the molecule's chemical reactivity and physical properties.

Caption: 2D structure of Benzo-1,3-dioxol-5-ol acetate.

Physicochemical Properties

The properties of Benzo-1,3-dioxol-5-ol acetate are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification methods like recrystallization or chromatography.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Benzo-1,3-dioxol-5-ol acetate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylenedioxy bridge protons, and the methyl protons of the acetate group. The aromatic protons typically appear as distinct signals in the 6.5-7.5 ppm region, the two protons of the O-CH₂-O group as a singlet around 5.9-6.0 ppm, and the acetyl methyl group as a sharp singlet around 2.1-2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the ester, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key expected absorptions include a strong C=O stretching band for the ester at approximately 1760-1740 cm⁻¹, C-O stretching bands, and aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the acetyl group, leading to a prominent peak corresponding to the benzodioxolol cation.[4]

Synthesis Protocol

Benzo-1,3-dioxol-5-ol acetate can be reliably synthesized via a two-step process starting from 1,2-benzenediol (catechol). This pathway first constructs the benzodioxole ring system to form the key intermediate, Benzo-1,3-dioxol-5-ol (sesamol), followed by esterification.

Caption: General workflow for the synthesis of Benzo-1,3-dioxol-5-ol acetate.

Experimental Protocol: Acetylation of Benzo-1,3-dioxol-5-ol

This protocol details the esterification of the phenolic hydroxyl group of sesamol. The choice of pyridine as a base is crucial; it acts as a nucleophilic catalyst and neutralizes the HCl byproduct when acetyl chloride is used.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo-1,3-dioxol-5-ol (1.0 equivalent) in anhydrous pyridine.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slow addition is critical to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzo-1,3-dioxol-5-ol acetate.

Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products with diverse biological activities. Benzo-1,3-dioxol-5-ol acetate serves as a versatile intermediate for introducing this moiety into larger, more complex molecules.

-

Precursor for Bioactive Molecules: The acetate group can be hydrolyzed to reveal the phenol, which can then be used in various coupling reactions (e.g., Williamson ether synthesis) to build more complex structures. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as antibacterial agents and antiepileptic drug analogs.[5][6]

-

Agrochemical Research: Benzodioxole derivatives have been designed as potent agonists for the auxin receptor in plants, suggesting potential applications in developing novel plant growth promoters.[7] The synthesis of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamides highlights the utility of the benzodioxole amine precursor, which can be derived from related compounds.[7]

-

Fragment-Based Drug Discovery: As a relatively small and rigid structure, Benzo-1,3-dioxol-5-ol acetate and its derivatives can be used as fragments in screening campaigns to identify new binding motifs for therapeutic targets.

Safety and Handling

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[9]

-

Fire Safety: The compound may be flammable. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam for extinguishing.[8]

-

In case of Exposure:

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

Benzo-1,3-dioxol-5-ol acetate is a valuable chemical entity characterized by the stable benzodioxole ring system and a reactive acetate functional group. Its straightforward synthesis from readily available precursors and its utility as a building block for more complex bioactive molecules make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and agrochemical development. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

-

PubChem. Benzo-1,3-dioxol-5-ol acetate | C9H8O4 | CID 67591. [Link]

-

PubChem. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115. [Link]

-

American Elements. Benzo[d][1][3]dioxol-5-yl acetate | CAS 326-58-9. [Link]

-

Zhou, L., et al. (2002). Synthesis of 1,3-Benzodioxole-5-acetic acid. Chemistry and Industry of Forest Products, 22(4), 80-82. [Link]

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

-

MDPI. (E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]

-

De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

-

NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

-

Google Patents. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][3] dioxols.

-

PubMed. Design, synthesis and antibacterial potential of 5-(benzo[d][1][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. [Link]

Sources

- 1. Benzo-1,3-dioxol-5-ol acetate | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxol-5-ol [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Unveiling the Bio-Functional Profile of Benzo-1,3-dioxol-5-ol Acetate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the biological activities associated with Benzo-1,3-dioxol-5-ol acetate, a derivative of the naturally occurring phenolic compound, sesamol. While direct research on the acetate form is emerging, this document synthesizes the available data and extrapolates potential bio-functionalities based on the robust pharmacological profile of its parent compound, sesamol. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction: Chemical Identity and Synthetic Context

Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate, is an organic compound with the chemical formula C₉H₈O₄. It is structurally characterized by a benzodioxole ring system with an acetate group attached at the 5-position.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Benzo-1,3-dioxol-5-ol acetate | Sesamol acetate, 1,3-Benzodioxol-5-yl acetate, 3,4-(Methylenedioxy)phenyl acetate | 326-58-9 | C₉H₈O₄ | 180.16 g/mol |

Primarily, Benzo-1,3-dioxol-5-ol acetate serves as a crucial intermediate in organic synthesis. Its synthesis and reactivity have been a subject of interest, with some studies monitoring its kinetics and cytotoxicity[1][2][3][4]. The acetylation of the hydroxyl group of sesamol is a common chemical modification intended to alter the compound's physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and pharmacokinetic profile.

The Biological Landscape: Insights from the Parent Compound, Sesamol

The vast body of scientific literature on sesamol provides a strong foundation for understanding the potential biological activities of its acetate derivative. Sesamol, a key antioxidant component of sesame oil, is renowned for a wide spectrum of pharmacological effects[5][6][7].

Potent Antioxidant and Anti-inflammatory Activity

Sesamol is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases[5][8]. Its mechanism of action involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This antioxidant capacity is fundamental to many of its other biological effects.

Furthermore, sesamol has demonstrated significant anti-inflammatory properties[6]. It can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a standard method to assess the antioxidant potential of a compound like Benzo-1,3-dioxol-5-ol acetate by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound (e.g., Benzo-1,3-dioxol-5-ol acetate) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Caption: Workflow of the DPPH Radical Scavenging Assay.

Neuroprotective Potential

Emerging evidence suggests that sesamol possesses neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases[5]. Its antioxidant and anti-inflammatory actions are thought to contribute to its ability to protect neurons from damage.

Anticancer and Cardioprotective Effects

Sesamol has been investigated for its anticancer activities, with some studies indicating it can induce growth arrest and apoptosis in cancer cells[9]. Additionally, its antioxidant properties may contribute to cardioprotective effects by mitigating oxidative stress-related damage to the cardiovascular system.

Benzo-1,3-dioxol-5-ol Acetate: Potential Biological Activities and Mechanistic Considerations

While direct studies are limited, the acetylation of sesamol to form Benzo-1,3-dioxol-5-ol acetate may influence its biological activity in several ways:

-

Pro-drug Potential: The acetate group could be hydrolyzed in vivo by esterases to release sesamol, making Benzo-1,3-dioxol-5-ol acetate a pro-drug. This could potentially improve the bioavailability and delivery of sesamol to target tissues.

-

Altered Activity: The acetate group may also confer its own biological activity or modulate the activity of the parent molecule. Further research is needed to elucidate these possibilities.

Some preliminary data suggests that sesamol acetate has been monitored for cytotoxicity, indicating that it is biologically active[1][2][3][4].

Caption: Proposed Pro-drug Mechanism of Benzo-1,3-dioxol-5-ol Acetate.

Future Directions and Research Imperatives

The promising biological profile of sesamol strongly suggests that Benzo-1,3-dioxol-5-ol acetate warrants further investigation. Key areas for future research include:

-

In-depth Cytotoxicity Studies: Comprehensive assessment of its cytotoxic effects on various cell lines to determine its safety profile and potential as an anticancer agent.

-

Pharmacokinetic and Bioavailability Studies: Comparative studies with sesamol to understand how acetylation affects its absorption, distribution, metabolism, and excretion (ADME).

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Benzo-1,3-dioxol-5-ol acetate.

-

In Vivo Efficacy Studies: Evaluation of its therapeutic potential in animal models of diseases where oxidative stress and inflammation play a key role.

Conclusion

Benzo-1,3-dioxol-5-ol acetate is a synthetic derivative of the highly bioactive natural compound, sesamol. While its primary current application is in chemical synthesis, the extensive pharmacological data on sesamol points to a significant, yet largely unexplored, potential for biological activity. As a potential pro-drug, it may offer advantages in terms of bioavailability. This guide underscores the need for dedicated research to fully characterize the biological activities of Benzo-1,3-dioxol-5-ol acetate and unlock its potential for therapeutic applications.

References

- Kaur, H., & Kaur, A. (n.d.). Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. International Journal of Pharmaceutical Sciences, 03(05).

- CymitQuimica. (n.d.).

- CymitQuimica. (n.d.).

- NIH. (2024, October 17).

- ResearchGate. (2025, August 5).

- CymitQuimica. (n.d.).

- ACS Publications. (2020, April 13). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega.

- CymitQuimica. (n.d.).

- WebMD. (n.d.). Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

Sources

- 1. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetato | CymitQuimica [cymitquimica.com]

- 2. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetate | CymitQuimica [cymitquimica.com]

- 3. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetato | CymitQuimica [cymitquimica.com]

- 4. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetat | CymitQuimica [cymitquimica.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. The effect of sesamol on endogenous substances and oxidative stability of walnut oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-depth Technical Guide to Benzo-1,3-dioxol-5-ol Acetate: A Prodrug Approach to Harnessing the Therapeutic Potential of Sesamol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Modified Phenol

Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate, is a synthetic derivative of sesamol, a naturally occurring phenolic compound found in sesame seeds and sesame oil[1]. While sesamol itself has been the subject of extensive research for its potent antioxidant, anti-inflammatory, and neuroprotective properties, its acetate ester presents a compelling case for investigation as a prodrug[2][3][4]. The acetylation of the phenolic hydroxyl group can potentially enhance the molecule's lipophilicity, thereby improving its absorption and pharmacokinetic profile. The underlying hypothesis, central to the exploration of this compound, is that in vivo enzymatic hydrolysis cleaves the acetate group, releasing the highly active sesamol to exert its therapeutic effects.

This technical guide provides a comprehensive overview of Benzo-1,3-dioxol-5-ol acetate, commencing with its synthesis and physicochemical properties. The core of this document delves into the extensive biological activities of its active form, sesamol, providing a framework for understanding the anticipated pharmacological profile of the acetate derivative. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to explore the therapeutic applications of Benzo-1,3-dioxol-5-ol acetate.

Physicochemical Properties and Synthesis

A clear understanding of the chemical and physical characteristics of Benzo-1,3-dioxol-5-ol acetate is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 1,3-benzodioxol-5-yl acetate | |

| Synonyms | Benzo-1,3-dioxol-5-ol acetate, Sesamol acetate | [5] |

| CAS Number | 326-58-9 | |

| Molecular Formula | C₉H₈O₄ | [5] |

| Molecular Weight | 180.16 g/mol |

Synthesis of Benzo-1,3-dioxol-5-ol Acetate

The synthesis of Benzo-1,3-dioxol-5-ol acetate is typically achieved through the acetylation of its parent compound, sesamol (Benzo-1,3-dioxol-5-ol). A standard and effective method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine. This reaction is a nucleophilic acyl substitution where the hydroxyl group of sesamol attacks the carbonyl carbon of acetic anhydride.

Experimental Protocol: Acetylation of Sesamol [6][7]

Materials:

-

Sesamol (1.0 equivalent)

-

Anhydrous pyridine

-

Acetic anhydride (1.5-2.0 equivalents per hydroxyl group)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve sesamol (1.0 equiv.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material (sesamol) is completely consumed.

-

Upon completion, quench the reaction by adding a small amount of methanol to consume any excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Benzo-1,3-dioxol-5-ol acetate.

-

If necessary, purify the product further by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous pyridine is crucial as water can hydrolyze acetic anhydride, reducing the yield of the desired product.

-

Pyridine as a Catalyst and Solvent: Pyridine acts as a base to deprotonate the phenolic hydroxyl group of sesamol, increasing its nucleophilicity and facilitating the attack on acetic anhydride. It also serves as the reaction solvent.[6]

-

Excess Acetic Anhydride: A slight excess of acetic anhydride ensures the complete conversion of sesamol.

-

Work-up Procedure: The aqueous washes are essential to remove pyridine (HCl wash), unreacted acetic anhydride and acetic acid (NaHCO₃ wash), and any water-soluble byproducts.

Caption: Synthesis of Benzo-1,3-dioxol-5-ol acetate from sesamol.

The Prodrug Hypothesis: Unlocking the Potential of Sesamol In Vivo

A central tenet for the therapeutic utility of Benzo-1,3-dioxol-5-ol acetate is its role as a prodrug for sesamol. Esterase enzymes, abundant in the plasma and various tissues, are anticipated to hydrolyze the acetate ester bond, releasing sesamol and acetic acid. This bioconversion would allow the highly bioactive sesamol to exert its pharmacological effects at the target sites.

Sources

- 1. Sesamol - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma [mdpi.com]

- 5. gigvvy.com [gigvvy.com]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Benzo-1,3-dioxol-5-ol acetate" derivatives and analogs

An In-Depth Technical Guide to the Derivatives and Analogs of Benzo-1,3-dioxol-5-ol Acetate

Executive Summary

The benzo[d][1][2]dioxole, or methylenedioxyphenyl (MDP), moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. It is the core component of compounds with wide-ranging biological activities, from the psychoactive MDMA to the anticonvulsant stiripentol. This guide focuses on the derivatives and analogs of a specific member of this family: Benzo-1,3-dioxol-5-ol acetate, a derivative of the naturally occurring antioxidant Sesamol. As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with a technical guide that synthesizes the chemistry, biological activity, and critical development considerations for this versatile class of compounds. We will move beyond simple recitation of facts to explore the causal relationships in synthetic strategy and the mechanistic underpinnings of their therapeutic potential, grounded in authoritative research.

The Benzo-1,3-dioxole Core: A Double-Edged Sword in Drug Design

The benzo-1,3-dioxole scaffold is a bicyclic structure integral to numerous natural products and pharmaceuticals.[3] Its value lies not only in its rigid conformation, which can facilitate precise interactions with biological targets, but also in its electronic properties. However, the very feature that defines this class—the methylenedioxy bridge—is also responsible for its most significant challenge in drug development: the potent inhibition of cytochrome P450 (CYP) enzymes.[4][5]

Physicochemical Properties of Benzo-1,3-dioxol-5-ol Acetate

The parent compound, Benzo-1,3-dioxol-5-ol acetate (also known as sesamol acetate), is a relatively simple molecule that serves as an excellent starting point for derivatization.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [6] |

| Molecular Weight | 180.16 g/mol | [6] |

| CAS Number | 326-58-9 | [6] |

| XLogP3 | 1.3 | [6] |

These properties suggest good potential for oral bioavailability, falling well within the parameters of Lipinski's Rule of Five.

The Critical Role of Cytochrome P450 Interactions

The MDP group is a notorious mechanism-based inhibitor of CYP enzymes.[5][7] This interaction is of paramount importance for any drug development program involving this scaffold.

Mechanism of Inhibition: The process begins with CYP-mediated oxidation of the methylene bridge's hydrogen atoms, leading to the formation of a carbene intermediate. This highly reactive species then forms a stable, inhibitory complex with the heme iron of the cytochrome P450 enzyme, effectively inactivating it.[8][9] This can drastically alter the metabolism of co-administered drugs, leading to potentially severe drug-drug interactions.[5][10] For example, this property is commercially exploited in pesticide formulations where MDP compounds like piperonyl butoxide act as synergists, preventing the insect's CYP enzymes from breaking down the primary insecticide.[10]

While this is often a liability, it can be strategically leveraged. The anticonvulsant stiripentol, an analog, owes part of its efficacy to inhibiting the metabolism of other antiepileptic drugs.[1]

Caption: Mechanism of CYP450 inactivation by the methylenedioxyphenyl (MDP) group.

Synthetic Pathways to Novel Benzo-1,3-dioxole Analogs

The synthesis of derivatives typically begins with commercially available precursors like piperonal, sesamol, or 2-(benzo[d][1][2]dioxol-5-yl)acetic acid. The versatility of the aromatic ring allows for a wide array of chemical transformations to generate diverse libraries of compounds.

Experimental Protocol: Synthesis of N-Aryl Benzodioxole Carboxamides

This protocol is adapted from methodologies used to generate derivatives with potential antidiabetic and anticancer activity.[2][11] It relies on a standard amide coupling reaction, a robust and widely used transformation in medicinal chemistry.

Objective: To synthesize N-(substituted-phenyl)benzo[d][1][2]dioxole-5-carboxamide analogs.

Materials:

-

Substituted anilines (e.g., 3-(trifluoromethyl)aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Argon), dissolve benzo[d][1][2]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Activator Addition: To the stirred solution, add DMAP (1.1 eq) and EDCI (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active O-acylisourea intermediate is critical for efficient coupling.

-

Nucleophile Addition: Add the desired substituted aniline derivative (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM/ethyl acetate 1:1).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.[2]

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Caption: Workflow for the synthesis of N-Aryl Benzodioxole Carboxamides.

Advanced Synthetic Strategies

More complex analogs can be achieved through modern cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been effectively used to introduce new aryl or heteroaryl groups onto a brominated benzodioxole scaffold, significantly expanding the accessible chemical space.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[3]

Therapeutic Landscape and Biological Activities

Derivatives of the benzo-1,3-dioxole core have demonstrated efficacy in a multitude of therapeutic areas. The following sections highlight key findings and the underlying mechanisms of action.

Anticancer Activity

The MDP scaffold is a recurring motif in compounds with potent antitumor activity.[12][13] Research has identified derivatives active against a range of cancer cell lines, including prostate, pancreatic, leukemia, and breast cancer.[14][15][16]

Mechanisms of Action:

-

EGFR Inhibition: Certain bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives have shown significant inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15]

-

Apoptosis and Cell Cycle Arrest: A series of 1-benzo[1][2]dioxol-5-yl-indoles were found to induce apoptosis and cause cell cycle arrest at the S phase in leukemia cells.[14]

-

Inhibition of Angiogenesis: Modified piperine derivatives have demonstrated the ability to suppress tumor angiogenesis in in-vivo models.[17]

Comparative Cytotoxicity Data:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Bis-thiourea derivative 5 | HepG2 (Liver) | 2.38 | [15] |

| Bis-thiourea derivative 5 | HCT116 (Colon) | 1.54 | [15] |

| 3-N-fused heteroaryl indole 20 | CCRF-CEM (Leukemia) | 0.328 | [14] |

| 3-N-fused heteroaryl indole 20 | MIA PaCa-2 (Pancreas) | 0.644 | [14] |

| Acrylamide derivative YL201 | MDA-MB-231 (Breast) | 4.92 | [16] |

Note: Doxorubicin and 5-Fluorouracil were used as reference drugs in these studies.

Neuroprotective Effects

Sesamol (benzo-1,3-dioxol-5-ol), the un-acetylated parent of our topic compound, is a potent antioxidant and anti-inflammatory agent with significant neuroprotective effects.[18][19] Its derivatives are being actively investigated for neurodegenerative diseases.[20][21]

Mechanism of Action: The primary neuroprotective mechanism involves combating oxidative stress and neuroinflammation.

-

Activation of the Nrf2 Pathway: Sesamol upregulates the master antioxidant response by activating the Nrf2 transcriptional pathway, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1).[22]

-

Inhibition of Inflammatory Pathways: It has been shown to suppress neuroinflammation by inhibiting key signaling cascades like NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[21]

Caption: Neuroprotective mechanism via activation of the Nrf2-ARE pathway.

Antidiabetic and Other Activities

-

α-Amylase Inhibition: Several benzodioxole carboxamide derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes.[2] Safrole oil also demonstrated potent α-amylase inhibitory activity.[23]

-

Plant Growth Promotion: In an interesting application outside of medicine, N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides have been developed as potent auxin receptor agonists that promote root growth, highlighting the scaffold's ability to interact with diverse biological systems.[11]

Conclusion and Future Outlook for Drug Development

The Benzo-1,3-dioxol-5-ol acetate scaffold and its analogs represent a rich field for therapeutic innovation. The core structure is readily synthesized and derivatized, and its analogs have demonstrated potent, multi-faceted biological activity spanning oncology, neuroprotection, and metabolic disease.

The path forward for researchers is clear but requires careful navigation. The primary challenge remains the potent, mechanism-based inhibition of CYP450 enzymes. Future drug design must focus on structural modifications that mitigate this effect without sacrificing therapeutic efficacy. This could involve, for example, introducing electron-withdrawing groups to destabilize the carbene intermediate or altering the substitution pattern to sterically hinder the interaction with the CYP active site.

By combining innovative synthetic chemistry with a deep understanding of the underlying pharmacology and toxicology, the benzo-1,3-dioxole scaffold will continue to be a valuable starting point for the development of next-generation therapeutics.

References

-

(E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

-

Benzo-1,3-dioxol-5-ol acetate | C9H8O4. PubChem. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain. National Institutes of Health (NIH). [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. [Link]

-

Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. National Institutes of Health (NIH). [Link]

-

Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed. [Link]

-

Synthesis and biological activity of novel benzoazoles, benzoazines and other analogs functionalized by 2,4-dihydroxyphenyl moiety. ResearchGate. [Link]

-

Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Publications. [Link]

-

Methylenedioxyphenyl. CureFFI.org. [Link]

-

Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

-

Safrole. Wikipedia. [Link]

-

Design, synthesis, and anticancer evaluation of 1-benzo[1][2]dioxol-5-yl-3-N-fused heteroaryl indoles. PubMed. [Link]

-

Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate. [Link]

-

Synthesis and anticancer activity of bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives with molecular docking study. PubMed. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Google Patents.

-

Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. PubMed. [Link]

-

Safrole and the Versatility of a Natural Biophore. Revista Virtual de Química. [Link]

-

Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway. Food & Function (RSC Publishing). [Link]

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

-

Synthesis, Bioactivities, and in Silico Studies of Novel Benzo[d][1][2]Dioxole-Based Pyrazoline Sulfonamides. Taylor & Francis Group. [Link]

-

3,4-Methylenedioxyphenylpropan-2-one. Wikipedia. [Link]

-

Safrole and the Versatility of a Natural Biophore. Semantic Scholar. [Link]

-

A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI). National Institutes of Health (NIH). [Link]

-

Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. ResearchGate. [Link]

-

Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. PubMed. [Link]

Sources

- 1. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzo-1,3-dioxol-5-ol acetate | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safrole - Wikipedia [en.wikipedia.org]

- 9. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 10. Methylenedioxyphenyl [cureffi.org]

- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 23. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

Benzo-1,3-dioxol-5-ol Acetate: A Technical Guide on a Key Synthetic Intermediate and its Potential Pharmacological Relevance

Abstract